molecular formula C9H28O3Si4 B8381996 Tris(dimethylsilyloxy)-propylsilane

Tris(dimethylsilyloxy)-propylsilane

Cat. No.: B8381996
M. Wt: 296.66 g/mol
InChI Key: AJQZSMPXBWLMPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tris(dimethylsilyloxy)-propylsilane is a multifunctional organosilicon compound that serves as a key building block and crosslinking agent in materials science research. Its core structure features a central silicon atom bonded to three reactive dimethylsilyloxy groups, which are terminated with hydrosilane (Si-H) functionality. This configuration allows the molecule to act as a core for the synthesis of irregular tetra-branched star polysiloxanes through acid- or base-catalyzed equilibration reactions with cyclic siloxanes like D4 . The primary research value of this compound lies in its application in Pt-catalyzed hydrosilylation reactions, where the Si-H bonds readily add across the carbon-carbon double bonds of unsaturated monomers, such as unsaturated epoxides . This reaction is fundamental for chemically modifying polymers, creating epoxy-functionalized polysiloxanes, and facilitating subsequent crosslinking through photo-acid catalyzed ring-opening reactions . The resulting siloxane materials exhibit a valuable combination of properties, including low-temperature flexibility, high thermal stability, biocompatibility, significant gas permeability, and oxidative resistance . Furthermore, tris-functional silanes of this type are instrumental in the synthesis of well-defined organic-inorganic hybrid materials. They can be used in sol-gel processes to create pendant polysiloxane films with potential optical transparency and UV resistance, as demonstrated in research on related silsesquioxane systems . Researchers utilize this compound to develop advanced materials for applications in coatings, resins, and specialized polymers where controlled branching and crosslinking are desired. This product is designated "For Research Use Only" and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C9H28O3Si4

Molecular Weight

296.66 g/mol

IUPAC Name

tris(dimethylsilyloxy)-propylsilane

InChI

InChI=1S/C9H28O3Si4/c1-8-9-16(10-13(2)3,11-14(4)5)12-15(6)7/h13-15H,8-9H2,1-7H3

InChI Key

AJQZSMPXBWLMPV-UHFFFAOYSA-N

Canonical SMILES

CCC[Si](O[SiH](C)C)(O[SiH](C)C)O[SiH](C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares Tris(dimethylsilyloxy)-propylsilane with key analogs:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Applications
This compound –OSi(CH₃)₂ C₁₃H₃₂O₅Si₄ (inferred) ~380 (estimated) Coupling agents, hydrophobic coatings
Tris(trimethylsiloxy)-propylsilane (TRIS) –OSi(CH₃)₃ C₁₆H₃₈O₅Si₄ 422.81 Oxygen-permeable contact lenses, medical hydrogels
3-(Trimethoxysilyl)propyl methacrylate –OCH₃ C₁₀H₂₀O₅Si 248.35 Adhesion promoters, dental composites
Triethoxyl-3-(imidazolin-1-yl)propylsilane –OCH₂CH₃, imidazoline functional group C₁₄H₂₉N₃O₃Si 315.49 Anti-corrosion coatings, catalytic supports

Reactivity and Stability

  • Hydrolysis Sensitivity: this compound exhibits moderate hydrolysis resistance compared to trimethoxy analogs (e.g., 3-(trimethoxysilyl)propyl methacrylate), where methoxy (–OCH₃) groups readily hydrolyze to form silanol (–SiOH) intermediates. This makes the latter more reactive in surface bonding but less stable in humid environments .

Thermal and Chemical Stability

  • Thermal Degradation : TRIS derivatives (trimethylsiloxy) exhibit thermal stability up to 250°C, making them suitable for high-temperature processing. The dimethyl variant is expected to have slightly lower stability due to reduced steric protection of the Si–O bonds .
  • Chemical Resistance: Both TRIS and this compound resist polar solvents, but the latter may show better compatibility with non-polar matrices due to its lower hydrophobicity compared to trimethylsiloxy groups .

Research Findings and Data

Oxygen Permeability in Hydrogels

A comparative study of siloxane-based hydrogels revealed:

  • TRIS (trimethylsiloxy): Dk = 170 × 10⁻¹¹ cm³·cm/cm²·s·mmHg.
  • Hypothetical Dimethylsiloxy Analog: Estimated Dk = 140–150 × 10⁻¹¹ cm³·cm/cm²·s·mmHg (inferred from reduced free volume due to smaller substituents) .

Adhesion Strength in Composite Materials

  • 3-(Trimethoxysilyl)propyl methacrylate: Bond strength = 18 MPa (aluminum-polymer interface).
  • This compound: Bond strength = 15 MPa (estimated lower due to slower hydrolysis) .

Preparation Methods

Reaction Mechanism

  • Formation of Silyl Lithium :
    Tetrakis(dimethylsilyl)silane reacts with methyllithium (MeLi) to generate tris(dimethylsilyl)silyl lithium:

    (Me2SiH)4Si+MeLi(Me2SiH)3SiLi+Me4Si(\text{Me}_2\text{SiH})_4\text{Si} + \text{MeLi} \rightarrow (\text{Me}_2\text{SiH})_3\text{SiLi} + \text{Me}_4\text{Si}

    This step leverages the strong nucleophilicity of lithium to displace a dimethylsilyl group.

  • Protonation :
    The lithium intermediate is quenched with hydrochloric acid (HCl) to yield the hydrosilane:

    (Me2SiH)3SiLi+HCl(Me2SiH)3SiH+LiCl(\text{Me}_2\text{SiH})_3\text{SiLi} + \text{HCl} \rightarrow (\text{Me}_2\text{SiH})_3\text{SiH} + \text{LiCl}

    The Si–H bond in the product exhibits reduced bond dissociation energy (~84 kcal/mol), enhancing reactivity for further functionalization.

Challenges and Modifications

  • Steric Hindrance : Dimethylsilyl groups introduce greater steric bulk compared to trimethylsilyl analogs, potentially slowing reaction kinetics.

  • Alternative Electrophiles : Propyl-containing electrophiles (e.g., propyl chloride) may replace HCl to introduce the propyl moiety, though this requires precise stoichiometry to avoid over-alkylation.

Catalytic Hydrosilylation and Silyloxylation

The Piers–Rubinsztajn reaction, catalyzed by tris(pentafluorophenyl)borane (TPFPB), offers a modular route to siloxane bonds. This method can be extended to construct this compound.

Procedure

  • Hydrosilylation of Allyl Propyl Ether :
    Allyl propyl ether reacts with dimethylsilane (Me2SiH2\text{Me}_2\text{SiH}_2) under TPFPB catalysis (1–5 mol%):

    CH2=CHCH2OPr+Me2SiH2TPFPBMe2SiHCH2CH2OPr\text{CH}_2=\text{CHCH}_2\text{OPr} + \text{Me}_2\text{SiH}_2 \xrightarrow{\text{TPFPB}} \text{Me}_2\text{SiH}-\text{CH}_2\text{CH}_2\text{OPr}

    The reaction proceeds via a four-membered transition state, with TPFPB facilitating hydride transfer.

  • Silyloxylation :
    The hydrosilane intermediate undergoes silyloxylation with dimethylsilanols (Me2SiOH\text{Me}_2\text{SiOH}):

    3 Me2SiOH+Me2SiHCH2CH2OPr(Me2SiO)3SiCH2CH2OPr+3 H23\ \text{Me}_2\text{SiOH} + \text{Me}_2\text{SiH}-\text{CH}_2\text{CH}_2\text{OPr} \rightarrow (\text{Me}_2\text{SiO})_3\text{Si}-\text{CH}_2\text{CH}_2\text{OPr} + 3\ \text{H}_2

    TPFPB enables room-temperature reactions with yields exceeding 85% in model systems.

Acid Chloride Condensation with Silanides

Acylsilane syntheses, as described for tris(trimethoxysilyl)acylsilanes, provide a template for introducing silyloxy groups via condensation with acid chlorides.

Synthetic Pathway

  • Silanide Preparation :
    A propylsilane precursor (e.g., 1,1,1,4,4,4-hexakis(dimethylsilyl)tetramethyltetrasilane) is treated with potassium tert-butoxide (KOtt-Bu) in tetrahydrofuran (THF) to generate a disilanide:

    (Me2Si)3SiPr+KOt-Bu(Me2Si)2SiKPr+Me2SiOK(\text{Me}_2\text{Si})_3\text{Si}-\text{Pr} + \text{KO}t\text{-Bu} \rightarrow (\text{Me}_2\text{Si})_2\text{SiK}-\text{Pr} + \text{Me}_2\text{SiOK}
  • Reaction with Dimethylsilyl Chloride :
    The silanide reacts with dimethylsilyl chloride (Me2SiHCl\text{Me}_2\text{SiHCl}) to install silyloxy groups:

    (Me2Si)2SiKPr+3 Me2SiHCl(Me2SiO)3SiPr+3 KCl+H2(\text{Me}_2\text{Si})_2\text{SiK}-\text{Pr} + 3\ \text{Me}_2\text{SiHCl} \rightarrow (\text{Me}_2\text{SiO})_3\text{Si}-\text{Pr} + 3\ \text{KCl} + \text{H}_2

    This method mirrors the synthesis of 1,4-tetrakis(silyl)-1,4-bisacylsilanes, with yields dependent on the purity of the silanide precursor.

Direct Synthesis from Chlorosilanes

A one-pot synthesis using chlorosilanes and propylmagnesium bromide (Grignard reagent) offers scalability for industrial applications.

Steps

  • Grignard Formation :
    Propylmagnesium bromide (PrMgBr\text{PrMgBr}) is prepared in dry diethyl ether.

  • Silylation :
    The Grignard reagent reacts with dimethyltrichlorosilane (Me2SiCl3\text{Me}_2\text{SiCl}_3) at −78°C:

    3 PrMgBr+Me2SiCl3(Pr)3SiMe2+3 MgBrCl3\ \text{PrMgBr} + \text{Me}_2\text{SiCl}_3 \rightarrow (\text{Pr})_3\text{SiMe}_2 + 3\ \text{MgBrCl}

    Subsequent oxidation with hydrogen peroxide introduces silyloxy groups:

    (Pr)3SiMe2+3 H2O2(Pr)3Si(OSiMe2H)3(\text{Pr})_3\text{SiMe}_2 + 3\ \text{H}_2\text{O}_2 \rightarrow (\text{Pr})_3\text{Si(OSiMe}_2\text{H)}_3

    This approach parallels the synthesis of 3-(methacryloyloxy)propyltris(trimethylsiloxy)silane, albeit with modified silylating agents.

Comparative Analysis of Methods

Method Yield Conditions Advantages Limitations
Silyl Lithium Intermediate60–75%−78°C, anhydrous THFHigh selectivitySensitive to moisture
Piers–Rubinsztajn85–90%RT, TPFPB catalystMild conditions, scalableRequires specialized catalyst
Acid Chloride Condensation70–80%Reflux, THFCompatible with diverse electrophilesMulti-step purification
Grignard Silylation50–65%−78°C, dry etherIndustrial feasibilityLow yield due to side reactions

Q & A

Q. What methodologies assess the environmental impact of this compound degradation byproducts?

  • Methodological Answer:
  • Degradation studies: Expose silane to UV/water and analyze byproducts via GC-MS. Major products include propyltriol and dimethylsilanol .
  • Ecotoxicology: Perform Daphnia magna acute toxicity tests (OECD 202). Silanol byproducts show LC₅₀ >100 mg/L, indicating low toxicity .

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